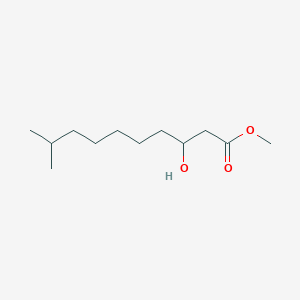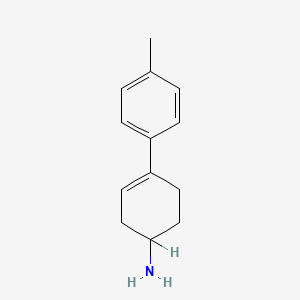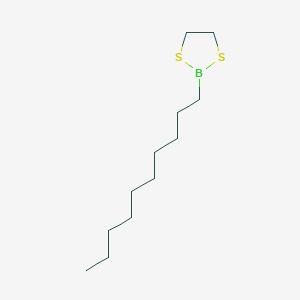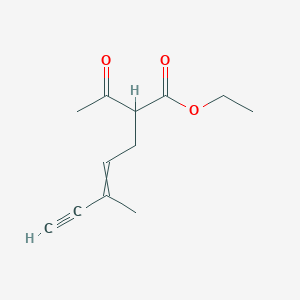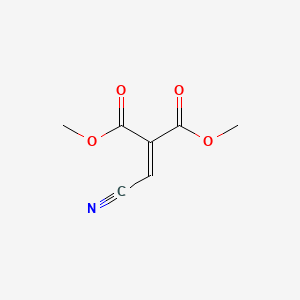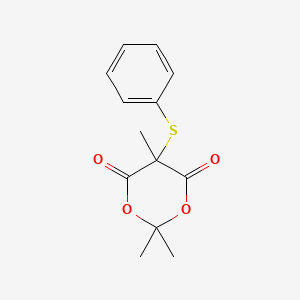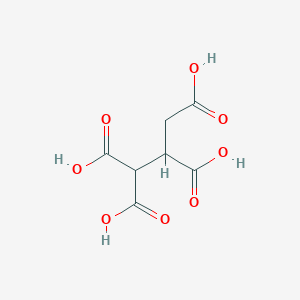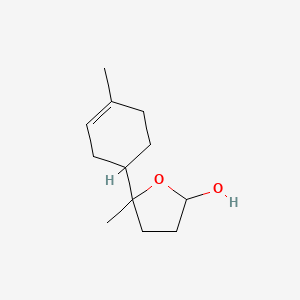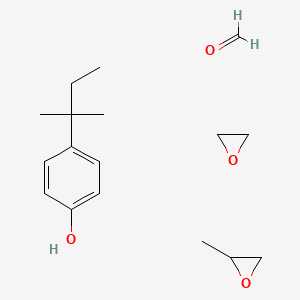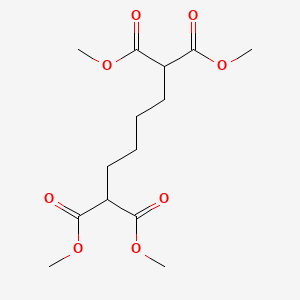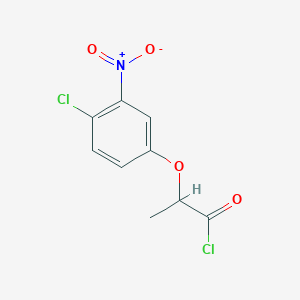
2-(4-Chloro-3-nitrophenoxy)propanoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-3-nitrophenoxy)propanoyl chloride is an organic compound that features a chlorinated nitrophenyl group attached to a propanoyl chloride moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-nitrophenoxy)propanoyl chloride typically involves the reaction of 4-chloro-3-nitrophenol with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:
4-Chloro-3-nitrophenol+Propanoyl chloride→2-(4-Chloro-3-nitrophenoxy)propanoyl chloride
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or distillation to obtain the desired product.
化学反応の分析
Types of Reactions
2-(4-Chloro-3-nitrophenoxy)propanoyl chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The acyl chloride group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Electrophilic aromatic substitution: The aromatic ring can undergo further substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reaction conditions.
Common Reagents and Conditions
Nucleophilic substitution: Pyridine or triethylamine as a base, with the nucleophile in an aprotic solvent like dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst, or chemical reducing agents like tin(II) chloride in hydrochloric acid.
Electrophilic aromatic substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens with a Lewis acid catalyst for halogenation.
Major Products Formed
Amides, esters, and thioesters: from nucleophilic substitution.
Amino derivatives: from reduction of the nitro group.
Substituted aromatic compounds: from electrophilic aromatic substitution.
科学的研究の応用
2-(4-Chloro-3-nitrophenoxy)propanoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential precursor for the development of polymers and advanced materials.
Pharmaceuticals: May be used in the synthesis of bioactive compounds with potential medicinal properties.
Agriculture: Possible use in the development of agrochemicals such as herbicides or pesticides.
作用機序
The mechanism of action of 2-(4-Chloro-3-nitrophenoxy)propanoyl chloride depends on the specific reactions it undergoes. For nucleophilic substitution, the acyl chloride group is highly reactive towards nucleophiles, leading to the formation of new covalent bonds. In reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the reducing agent.
類似化合物との比較
Similar Compounds
- 3-Chloropropionyl chloride
- 4-Chloro-3-nitrobenzoyl chloride
- 2-Chloro-3-nitrophenoxyacetyl chloride
Uniqueness
2-(4-Chloro-3-nitrophenoxy)propanoyl chloride is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. The presence of both a nitro group and an acyl chloride group provides versatility in synthetic applications, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
63490-68-6 |
|---|---|
分子式 |
C9H7Cl2NO4 |
分子量 |
264.06 g/mol |
IUPAC名 |
2-(4-chloro-3-nitrophenoxy)propanoyl chloride |
InChI |
InChI=1S/C9H7Cl2NO4/c1-5(9(11)13)16-6-2-3-7(10)8(4-6)12(14)15/h2-5H,1H3 |
InChIキー |
QZJAAOLEBIEWIO-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)Cl)OC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


